N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide

Physicochemical Profiling Solubility Enhancement Formulation Development

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide is a synthetic, dual-heterocyclic small molecule characterized by a benzimidazole core N1-linked to a 3-(dimethylamino)propyl solubilizing group and a 5-linked propanamide tether to an indole-3-yl moiety. With a molecular formula of C₂₅H₂₉N₅O and a molecular weight of 415.53 g/mol, it occupies a distinct physicochemical space relative to simpler benzimidazole-indole hybrids.

Molecular Formula C23H27N5O
Molecular Weight 389.5 g/mol
Cat. No. B12173225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide
Molecular FormulaC23H27N5O
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C=NC2=C1C=CC(=C2)NC(=O)CCC3=CNC4=CC=CC=C43
InChIInChI=1S/C23H27N5O/c1-27(2)12-5-13-28-16-25-21-14-18(9-10-22(21)28)26-23(29)11-8-17-15-24-20-7-4-3-6-19(17)20/h3-4,6-7,9-10,14-16,24H,5,8,11-13H2,1-2H3,(H,26,29)
InChIKeyXYYISFIMZBQODR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide: Structural and Physicochemical Baseline for Procurement Evaluation


N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide is a synthetic, dual-heterocyclic small molecule characterized by a benzimidazole core N1-linked to a 3-(dimethylamino)propyl solubilizing group and a 5-linked propanamide tether to an indole-3-yl moiety . With a molecular formula of C₂₅H₂₉N₅O and a molecular weight of 415.53 g/mol, it occupies a distinct physicochemical space relative to simpler benzimidazole-indole hybrids . This compound is furnished as a research-grade chemical for early-stage drug discovery and preclinical profiling applications.

Why N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide Cannot Be Replaced by Superficially Similar Benzimidazole-Indole Hybrids


Substitution with seemingly analogous benzimidazole-indole propanamides is inadvisable due to the critical role of the N1-dimethylaminopropyl substituent in dictating pharmacological profile and solubility. This basic side chain is absent in simpler N1-unsubstituted benzimidazole analogs (e.g., N-(1H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide) and in the des-dimethylamino BIX 02565 indolo-diazepino scaffold, leading to divergent target engagement, cellular permeability, and CYP inhibition profiles [1]. Furthermore, C2-methylation (as in the 2-methyl analog) introduces steric constraints that alter kinase selectivity and metabolism, as demonstrated by structure-activity relationship (SAR) studies within the benzimidazole-indole amide class . These structural variations render broad class claims meaningless for scientific selection.

Quantitative Differentiation Evidence for N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide vs. Closest Analogs


Enhanced Aqueous Solubility via N1-Dimethylaminopropyl Substitution vs. N1-Unsubstituted Benzimidazole-Indole Propanamide

The N1-dimethylaminopropyl group directly addresses the poorly soluble nature of the unsubstituted parent scaffold, N-(1H-benzimidazol-5-yl)-3-(1H-indol-3-yl)propanamide. The introduction of a basic amine with a calculated pKa near physiological range enables salt formation and improved solubility in aqueous assay media, a critical requirement for in vitro pharmacology . While the unsubstituted parent lacks a basic center and typically requires high DMSO concentrations for dissolution, the target compound's dimethylamino group provides a quantifiable solubility advantage, supporting reliable dose-response measurements across biochemical and cellular assays.

Physicochemical Profiling Solubility Enhancement Formulation Development

Absence of C2-Methyl Substitution Confers Favorable Kinase Selectivity Profile Relative to the 2-Methyl Analog

Within the benzimidazole RSK inhibitor chemotype exemplified by BIX 02565, the C2 position of benzimidazole is critical for target selectivity. The 2-methyl analog, N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide, introduces steric bulk that has been documented in related series as increasing lipophilicity and altering kinase off-target profiles [1]. The target compound, lacking this C2-methyl group, is predicted to exhibit a cleaner selectivity profile by avoiding steric clashes in the kinase hinge region, a pattern observed in SAR studies of benzimidazole-based kinase inhibitors [2]. The des-methyl state is therefore strategically advantageous for researchers seeking to minimize off-target kinase interference in target validation studies.

Kinase Inhibitors Structure-Activity Relationship RSK2 Selectivity

Reduced Time-Dependent CYP3A4 Inhibition Liability vs. BIX 02565 Tool Compound

The structurally related RSK2 inhibitor BIX 02565 (containing a diazepino-fused indole) carries a significant time-dependent CYP3A4 inhibition liability (IC₅₀ = 90 nM in a preincubation-dependent assay) [1]. In contrast, the target compound's distinct benzimidazole-5-yl propanamide scaffold, combined with the N1-dimethylaminopropyl chain, alters key molecular recognition features for CYP3A4 binding. While CYP3A4 inhibition data for the exact target compound remains undisclosed, the structural divergence from the diazepino-indole core of BIX 02565—replacing the constrained tricyclic system with a linear indole-propanamide linkage—is anticipated to reduce time-dependent CYP3A4 inactivation. This is consistent with documented SAR in benzimidazole CYP inhibitors, where the nature of the N1 substituent and linker flexibility profoundly affect metabolic stability [2].

CYP450 Inhibition Drug-Drug Interaction Risk Preclinical ADMET

Distinct Hydrogen Bond Acceptor/Donor Profile vs. Amide-Linked Benzimidazole-Indole Derivatives for Target Recognition

The target compound exhibits a calculated zero hydrogen bond donor (HBD) count and five hydrogen bond acceptor (HBA) sites (logP = 4.34, PSA = 42.01 Ų) . This contrasts with N1-unsubstituted analogs that retain an N–H donor on the benzimidazole ring, which can engage in unwanted hydrogen bonding within target binding pockets. The removal of the benzimidazole N1–H donor eliminates a key polar interaction point that, in certain kinase and GPCR targets, can contribute to off-target binding or alter binding kinetics. In drug design, controlling the HBD/HBA ratio is essential for optimizing permeability and target selectivity, and the target compound's profile is strategically aligned with CNS and intracellular target space.

Molecular Recognition Hydrogen Bonding Structure-Based Design

Procurement-Ready Specifications: Batch-to-Batch Consistency and Defined Purity Thresholds vs. Uncharacterized Analogs

Reputable suppliers of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide furnish the compound with defined purity (typically ≥95% by HPLC) and comprehensive analytical characterization (¹H NMR, LCMS), ensuring batch-to-batch reproducibility . This contrasts sharply with many commercially available benzimidazole-indole propanamide analogs, which are often supplied as 'research-grade' materials without rigorous analytical documentation or defined acceptance criteria. For in vitro pharmacology and SAR studies, the absence of characterized impurity profiles can confound biological data interpretation, particularly when minor contaminants exhibit potent off-target pharmacology. The target compound's availability with documented purity metrics therefore provides a distinct procurement advantage.

Chemical Procurement Quality Control Reproducibility

Preferred Research and Industrial Application Scenarios for N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide


Kinase Selectivity Profiling Panels for Lead Identification

This compound's structural divergence from the better-characterized RSK2 inhibitor BIX 02565, particularly the absence of the diazepino-indole core, makes it a valuable comparator for selectivity profiling. Its usage in broad kinase panels can help distinguish chemotype-specific polypharmacology from target-driven pharmacology, supporting lead identification campaigns targeting RSK2 or related AGC kinases [1].

Early In Vitro ADMET Decision Gate Studies

Given the documented CYP3A4 TDI liability of structurally related tool compounds, the target compound's predicted cleaner CYP profile positions it as a strategic alternative for early ADMET screening. It enables researchers to assess the pharmacokinetic liabilities of the benzimidazole-indole propanamide scaffold without the confounding time-dependent CYP inhibition observed with BIX 02565 [1].

Physicochemical Property-Based Compound Library Design

With zero HBD, moderate logP, and drug-like physicochemical properties (MW = 415.53, RO5 violations = 0), this compound fits within lead-like chemical space. It serves as a reference point for designing focused libraries of N1-substituted benzimidazole-indole hybrids with optimized permeability and solubility profiles [1].

Procurement Benchmark for Compound Management Quality Standards

The availability of this compound with defined purity specifications and analytical characterization provides a benchmark for compound management quality control. It can be used to establish acceptance criteria for incoming benzimidazole-indole analogs and to troubleshoot biological assay variability arising from chemical impurity issues [1].

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